3-chloro-N-(4-methoxy-2-methylphenyl)benzenesulfonamide
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Overview
Description
3-Chloro-N-(4-methoxy-2-methylphenyl)benzene-1-sulfonamide is an organic compound with a complex structure that includes a chloro group, a methoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-methoxy-2-methylphenyl)benzene-1-sulfonamide typically involves the sulfonation of a suitable aromatic compound followed by the introduction of the chloro and methoxy groups. One common method involves the reaction of 4-methoxy-2-methylaniline with chlorosulfonic acid to form the sulfonamide intermediate. This intermediate is then chlorinated using thionyl chloride or another chlorinating agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous reagents like chlorosulfonic acid and thionyl chloride.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(4-methoxy-2-methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can produce different oxidized or reduced derivatives.
Scientific Research Applications
3-Chloro-N-(4-methoxy-2-methylphenyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-methoxy-2-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, leading to inhibition of enzyme activity or disruption of protein-protein interactions. The chloro and methoxy groups can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methoxy-2-methylpyridine N-oxide
- 4-Chloro-2-pyridinecarboxylic acid
- 3-Hydroxy-4-methoxycinnamic acid
Uniqueness
3-Chloro-N-(4-methoxy-2-methylphenyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its sulfonamide group is particularly important for its biological activity, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
Molecular Formula |
C14H14ClNO3S |
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Molecular Weight |
311.8 g/mol |
IUPAC Name |
3-chloro-N-(4-methoxy-2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO3S/c1-10-8-12(19-2)6-7-14(10)16-20(17,18)13-5-3-4-11(15)9-13/h3-9,16H,1-2H3 |
InChI Key |
PMOFMNICQITCML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NS(=O)(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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